Ac-Orn(Boc)-OH
Overview
Description
Ac-Orn(Boc)-OH, also known as N-acetyl-L-ornithine tert-butyl ester, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis as a protected form of ornithine, where the amino group is protected by a tert-butyl ester group. This protection is crucial in multistep organic synthesis to prevent unwanted reactions at the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ac-Orn(Boc)-OH typically involves the protection of the amino group of ornithine using tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium or in a solvent like tetrahydrofuran (THF) at ambient temperature. The protected ornithine is then acetylated using acetic anhydride in the presence of a base to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize the use of hazardous reagents and solvents, aligning with green chemistry principles .
Types of Reactions:
Deprotection Reactions: this compound undergoes deprotection reactions to remove the Boc group.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid, and deep eutectic solvents like choline chloride/p-toluenesulfonic acid.
Substitution: Various nucleophiles in the presence of catalysts or under solvent-free conditions.
Major Products:
Deprotected Ornithine: Removal of the Boc group yields free ornithine, which can be further used in peptide synthesis.
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of ornithine can be obtained.
Scientific Research Applications
Ac-Orn(Boc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Serves as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Utilized in the study of enzyme-substrate interactions and metabolic pathways involving ornithine.
Industrial Applications: Employed in the production of biodegradable polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ac-Orn(Boc)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
N-acetyl-L-lysine tert-butyl ester: Similar to Ac-Orn(Boc)-OH but with an additional methylene group in the side chain.
N-acetyl-L-arginine tert-butyl ester: Contains a guanidino group instead of an amino group.
Uniqueness: this compound is unique due to its specific structure, which allows for selective protection and deprotection of the amino group. This selectivity is crucial in multistep organic synthesis, making it a valuable compound in peptide chemistry .
Properties
IUPAC Name |
(2S)-2-acetamido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-8(15)14-9(10(16)17)6-5-7-13-11(18)19-12(2,3)4/h9H,5-7H2,1-4H3,(H,13,18)(H,14,15)(H,16,17)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKZTRVLOJZVPW-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCNC(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCNC(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.